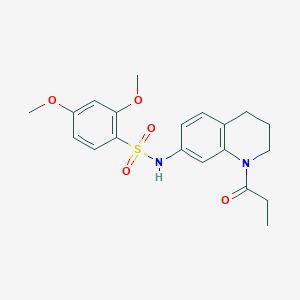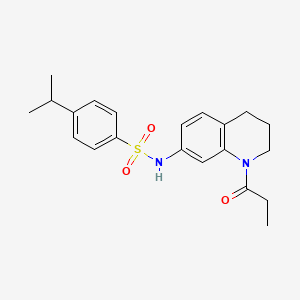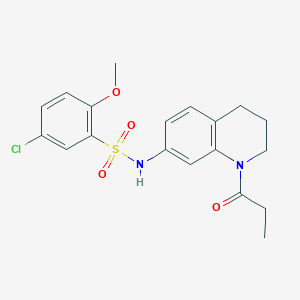![molecular formula C22H19BrN4O3 B6549219 3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-50-2](/img/structure/B6549219.png)
3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound’s antimicrobial properties make it relevant for combating bacterial and fungal infections. Research has shown that certain derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Further studies could explore its potential as a lead compound for rational drug design in antimicrobial therapy.
Anticancer Applications
Given the rising incidence of cancer worldwide, novel anticancer agents are crucial. Compounds derived from “AKOS021670348” have been evaluated for their anticancer activity. Notably, specific derivatives demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . Investigating their mechanisms of action and potential synergies with existing therapies could be a valuable avenue for further research.
Drug Resistance Reversal
Efforts to combat drug resistance by pathogens and cancer cells have led to the study of compounds like “AKOS021670348.” Investigating its ability to reverse resistance mechanisms could provide insights into overcoming challenges posed by resistant strains .
Molecular Modeling and Rational Drug Design
Molecular docking studies have revealed the binding modes of active compounds within specific receptors. Researchers can leverage this information to design more effective drugs based on the compound’s structure and interactions .
Therapeutic Potential in Tuberculosis Treatment
Compounds with similar heterocyclic thiazole nuclei have exhibited antitubercular activity . Exploring the potential of “AKOS021670348” derivatives in tuberculosis treatment could be a valuable research direction.
Chemical Biology and Mechanistic Studies
Understanding how “AKOS021670348” interacts with biological targets at the molecular level can inform drug development. Investigating its effects on cellular pathways, protein interactions, and enzymatic processes could yield valuable insights .
Synthetic Methodology and Derivative Synthesis
Researchers can explore efficient synthetic routes to produce derivatives of “AKOS021670348.” Optimizing synthetic protocols and expanding the compound library may lead to novel derivatives with improved properties .
Biophysical Studies
Characterizing the physicochemical properties of “AKOS021670348” and its derivatives, such as solubility, stability, and lipophilicity, is essential for understanding their behavior in biological systems .
Propiedades
IUPAC Name |
3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-10-15(23)8-9-17(13)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFMYDQYZSJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6549161.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B6549168.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B6549180.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6549181.png)
![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549188.png)
![3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549211.png)
![3-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549216.png)
![3-benzyl-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549229.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6549231.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6549234.png)
![3-[4-(benzyloxy)phenyl]-9-[(4-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6549242.png)